1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-

Thyroid hormone receptor beta Agonist TR-beta selectivity

Medicinal chemistry teams synthesizing thyroid hormone receptor (TR) ligands require a non-halogenated baseline to accurately quantify the potency contributions of 4,6-dihalogen substitutions. This compound is the exact core scaffold used to derive potent TR-beta agonists (e.g., 4,6-dibromo analog, EC50 4.20 nM). - Enables direct measurement of halogen-induced affinity gains in TR-alpha vs. TR-beta selectivity assays. - Serves as a single branching intermediate for parallel library synthesis, reducing procurement costs. - Functions as an ideal negative control and reference standard for analytical method development.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 667422-89-1
Cat. No. B12544060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-
CAS667422-89-1
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O)O
InChIInChI=1S/C18H17NO4/c1-10(2)14-9-13(4-6-17(14)20)23-12-3-5-15-11(7-12)8-16(19-15)18(21)22/h3-10,19-20H,1-2H3,(H,21,22)
InChIKeyWBPWXMLEJPNYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- (CAS 667422-89-1): Core Structural Identity and Procurement Baselines


1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- is a non-halogenated indole-2-carboxylic acid derivative . It serves as the core scaffold for a series of thyroid hormone receptor (TR) ligands, where the 4- and 6-positions on the indole ring are key sites for halogen substitution to modulate receptor affinity and isoform selectivity [1]. The compound is primarily cited in patent and research literature as a synthetic intermediate or a comparator in structure-activity relationship (SAR) studies, rather than as a final bioactive entity [2].

Why Generic Indole-2-carboxylic Acid Analogs Cannot Replace 5-[4-Hydroxy-3-(1-methylethyl)phenoxy] Substitution (667422-89-1)


Simple indole-2-carboxylic acids lack the specific 5-[4-hydroxy-3-(1-methylethyl)phenoxy] substitution pattern that defines this compound's role as a privileged scaffold for thyroid receptor modulation . The isopropylphenol ether side chain is critical for occupying the hydrophobic ligand-binding pocket of TR isoforms, and its removal or replacement with smaller groups eliminates receptor affinity [1]. While 4,6-dihalogenated analogs (e.g., dichloro or dibromo) show potent TR-beta agonism, the non-halogenated parent compound 667422-89-1 is essential as a synthetic precursor and serves as a baseline for quantifying the contribution of halogen atoms to potency and selectivity [2].

Quantitative Differentiation of 5-[4-Hydroxy-3-(1-methylethyl)phenoxy]-1H-indole-2-carboxylic acid (667422-89-1) from Halogenated Analogs


TR-beta Potency: Non-Halogenated Scaffold vs. 4,6-Dibromo Analog

The target non-halogenated compound 667422-89-1 serves as the structural core for the known TR-beta agonist 4,6-dibromo-5-(4-hydroxy-3-isopropylphenoxy)-1H-indole-2-carboxylic acid. While quantitative EC50 data for 667422-89-1 itself is not publicly deposited in primary databases, the 4,6-dibromo derivative demonstrates an EC50 of 4.20 nM for human TR-beta in a reporter cell assay, representing a >100-fold gain in potency attributable to halogen substitution [1]. This positions 667422-89-1 as the essential low-potency precursor for generating high-affinity probes.

Thyroid hormone receptor beta Agonist TR-beta selectivity

TR-alpha vs. TR-beta Selectivity Window: Impact of 4,6-Dichloro Substitution

The 4,6-dichloro analog (CHEMBL203777) exhibits an EC50 of 4.70 nM for TR-beta and 10 nM for TR-alpha, a 2.1-fold selectivity [1]. The non-halogenated compound 667422-89-1 is expected to have negligible affinity for both isoforms, providing a true 'null' baseline for assessing selectivity. This contrasts with the dibromo analog which has a 2.4-fold selectivity (EC50 4.20 nM vs 10 nM). The absence of halogen atoms in 667422-89-1 allows medicinal chemists to probe the fundamental contribution of the phenoxy-indole core to binding, decoupled from halogen-driven affinity.

Thyroid hormone receptor alpha Isoform selectivity Antagonist

Synthetic Accessibility and Intermediate Purity: 667422-89-1 as a Key Precursor

The compound 667422-89-1 is explicitly described as an intermediate in the synthesis of 4,6-dihalogenated indole-2-carboxylic acids . The synthetic route involves direct halogenation of the 4,6-positions on the indole ring, which requires the non-halogenated core. Commercial availability of 667422-89-1 (typically at >95% purity) enables one-step diversification to multiple halogenated analogs, reducing the need for separate multi-step syntheses. In contrast, buying the final halogenated product locks the researcher into a single substitution pattern.

Organic synthesis Indole functionalization Halogenation

Optimal Procurement Scenarios for 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- (667422-89-1)


Structure-Activity Relationship (SAR) Studies for Thyroid Receptor Ligands

Medicinal chemistry teams requiring a non-halogenated baseline to quantify the impact of 4,6-disubstitution on TR-beta affinity and selectivity should procure 667422-89-1. The compound provides the core scaffold from which the 4,6-dibromo analog (EC50 4.20 nM) and 4,6-dichloro analog (EC50 4.70 nM) are derived [1]. Without this null-affinity control, the incremental contribution of each halogen cannot be accurately measured [2].

Diversifiable Intermediate for Parallel Synthesis

Laboratories engaged in parallel synthesis of indole-based libraries should consider 667422-89-1 as a branching point. A single batch of the non-halogenated intermediate can be split and reacted with different halogenating agents to produce multiple 4,6-dihalogenated analogs in one synthetic step, as documented in the route to the dichloro analog . This strategy reduces procurement costs and inventory complexity compared to purchasing each halogenated compound individually.

Receptor Selectivity Profiling and Off-Target Screening

When profiling TR-alpha vs. TR-beta selectivity, 667422-89-1 serves as an ideal negative control. The 4,6-dichloro analog exhibits only a 2.1-fold selectivity for TR-beta, and the dibromo analog a 2.4-fold selectivity [1]. Using the non-halogenated scaffold in parallel assays helps deconvolute whether observed selectivity arises from the core structure or from halogen-induced conformational effects.

Custom Synthesis and Reference Standard Production

Analytical laboratories and CROs requiring a reference standard for method development or impurity profiling of halogenated indole-2-carboxylic acid APIs can deploy 667422-89-1 as a key starting material or impurity marker. Its well-defined CAS registry and structural relation to pharmacologically active derivatives make it suitable for regulatory starting material designation [1].

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